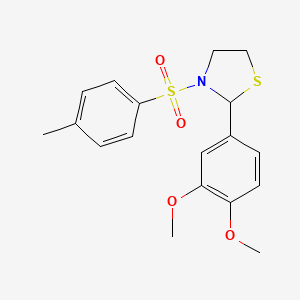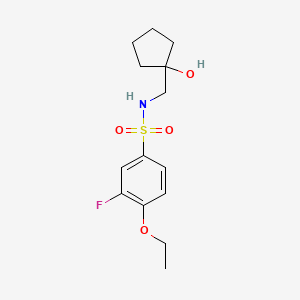![molecular formula C16H23N3O2 B2366107 3-tert-butyl-1-[2-(5-méthoxy-1H-indol-3-yl)éthyl]urée CAS No. 860787-05-9](/img/structure/B2366107.png)
3-tert-butyl-1-[2-(5-méthoxy-1H-indol-3-yl)éthyl]urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a tert-butyl group, an indole moiety, and a urea linkage
Applications De Recherche Scientifique
N-(tert-butyl)-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors . This suggests that 3-tert-butyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . Therefore, it is likely that this compound also affects multiple biochemical pathways, leading to its diverse biological activities.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound induces a range of molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been found to interact with multiple receptors, enzymes, proteins, and other biomolecules, contributing to their diverse biological effects .
Cellular Effects
Indole derivatives are known to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . They can affect the function of various types of cells, including cancer cells and microbes .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of indole derivatives can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of indole derivatives can vary with different dosages in animal models .
Metabolic Pathways
It is known that indole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that indole derivatives can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
It is known that indole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea typically involves the reaction of tert-butyl isocyanate with 5-methoxytryptamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(tert-butyl)-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-butyl)-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-butyl)-N’-[2-(5-hydroxy-1H-indol-3-yl)ethyl]urea
- N-(tert-butyl)-N’-[2-(5-chloro-1H-indol-3-yl)ethyl]urea
- N-(tert-butyl)-N’-[2-(5-methyl-1H-indol-3-yl)ethyl]urea
Uniqueness
N-(tert-butyl)-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea is unique due to the presence of the methoxy group on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Propriétés
IUPAC Name |
1-tert-butyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)19-15(20)17-8-7-11-10-18-14-6-5-12(21-4)9-13(11)14/h5-6,9-10,18H,7-8H2,1-4H3,(H2,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMSBYRXWQVLAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2366024.png)



![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366031.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide](/img/structure/B2366034.png)
![(3R,4S)-1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B2366038.png)
![2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2366039.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2366042.png)
![1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol](/img/structure/B2366044.png)

![N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide](/img/structure/B2366047.png)
